3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-(1,3-benzothiazole-2-carbonylamino)cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(20-24-17-11-4-5-12-18(17)28-20)22-15-9-6-10-16(13-15)27-21(26)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCPUSCCSDWXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method starts with the preparation of 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde. This intermediate is prepared by treating hydroxymethylphenylbenzothiazole with trifluoroacetic acid and diaminomalononitrile in the presence of catalytic amounts of acetic acid in dry ethanol . Industrial production methods often employ green chemistry principles and one-pot atom economy processes using easily available reagents .
Chemical Reactions Analysis
3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its biological activities. Notable applications include:
- Antitumor Activity : Research indicates that certain derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cells . The specific structure of 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate enhances its efficacy as an anticancer agent.
- Antimicrobial Properties : The compound has shown moderate inhibitory effects against bacteria such as Staphylococcus aureus and fungi, making it a candidate for further exploration in antimicrobial drug development .
- Potential Drug Development : Given its activity profile, the compound is being explored as a lead candidate for new drug formulations targeting various diseases, including cancer and infectious diseases .
Biological Applications
The biological implications of this compound are profound:
- Inhibition Mechanism : By targeting ATP-PRTase, the compound disrupts critical biochemical pathways necessary for cellular proliferation and survival. This mechanism positions it as a potential agent in cancer therapy and other proliferative disorders.
- Research on Related Compounds : Studies on similar benzothiazole derivatives have demonstrated their versatility in treating conditions such as HIV, diabetes, and inflammation, suggesting that this compound may share these therapeutic potentials .
Industrial Applications
In addition to its medicinal uses, the compound serves important roles in industrial chemistry:
- Organic Synthesis : It acts as a building block for synthesizing various heterocyclic compounds, which are essential in developing new materials and chemicals.
- Catalyst Development : The unique properties of this compound enable its use as a catalyst in several chemical reactions, enhancing reaction efficiency and product yield.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth, antiviral activity, or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Impact of Linker Stereochemistry: Cyclohexyl linkers with (R,R)-stereochemistry (e.g., compounds 25 and 26 in ) exhibit pronounced selectivity for LIMK1 over LIMK2, whereas (S,S)-configured analogs show reverse bias. This suggests that the stereochemistry of the cyclohexyl group in this compound could critically influence target selectivity .
Role of Substituents on the Thiazole Ring: Chloro or methoxy substituents at the 5-position of benzothiazole (e.g., compounds 5ad–5ag in ) may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets.
Carbamate vs. Ester Linkages: Carbamate derivatives (e.g., thiazol-5-ylmethyl carbamates in ) generally exhibit greater metabolic stability compared to ester analogs (e.g., propanoate esters in ), which are prone to esterase-mediated hydrolysis.
Biological Potency Trends :
- Substitution of bromide with iodide in related compounds (e.g., compound 22 in ) doubled inhibitory potency against LIMKs, highlighting the importance of halogen interactions in enzyme binding.
Notes on Structural and Functional Insights
- Cyclohexyl Configuration : The (R,R)-cyclohexyl configuration in LIMK inhibitors () underscores the need for stereochemical control during the synthesis of this compound to optimize target engagement.
- Carbamate Stability : The phenylcarbamate group likely confers resistance to enzymatic degradation compared to methyl or ethyl carbamates, as seen in related analogs .
Biological Activity
3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The cyclohexyl and phenylcarbamate groups contribute to its chemical stability and bioactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with benzo[d]thiazole structures have shown potential against various pathogens, including bacteria and fungi.
- Anticancer Activity : Studies suggest that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation, particularly in leukemia and solid tumors.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit pathways involved in cell proliferation or modulate inflammatory responses.
Anticancer Activity
A study evaluated the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited the growth of A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. Notably, one derivative exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Anti-inflammatory Effects
Research has shown that certain benzothiazole derivatives can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may have potential applications in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzothiazole-2-carboxylic acid derivatives and cyclohexylamine intermediates. A common approach involves activating the carboxylic acid group using coupling agents like HATU or EDC in anhydrous DMF or THF. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) can be systematically achieved using Design of Experiments (DoE) to minimize trial-and-error approaches. Statistical methods such as factorial design help identify critical parameters (e.g., pH, molar ratios) for yield improvement .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the substitution pattern on the cyclohexyl and benzothiazole moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity. Infrared (IR) spectroscopy identifies functional groups like carbamate and amide bonds. X-ray crystallography may resolve ambiguities in stereochemistry when single crystals are obtainable .
Q. What safety protocols are recommended for handling benzothiazole derivatives during synthesis?
- Methodological Answer : Benzothiazole intermediates often require strict control of inhalation and dermal exposure due to potential toxicity. Use fume hoods, nitrile gloves, and lab coats. Waste should be segregated and treated by licensed hazardous waste facilities. Stability under varying pH and temperature conditions must be pre-tested to avoid decomposition during storage .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and electron density distributions to predict reaction pathways. Software like Gaussian or ORCA can simulate interactions between the carbamate group and nucleophiles/electrophiles. Machine learning algorithms trained on PubChem data (e.g., bond dissociation energies) further refine predictions for regioselective functionalization .
Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole-carbamate hybrids across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Standardized protocols (e.g., fixed IC50 measurement intervals) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) improve reproducibility. Meta-analyses of published data using tools like RevMan can isolate confounding factors (e.g., impurities in compound batches) .
Q. How does the compound’s conformational flexibility influence its interactions with biological targets like kinases or GPCRs?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) analyze the compound’s conformational space in aqueous and lipid environments. Docking studies (AutoDock Vina) identify low-energy binding poses, while free-energy perturbation calculations quantify contributions of substituents (e.g., cyclohexyl vs. phenyl groups) to target affinity. Experimental validation via mutagenesis (e.g., alanine scanning) confirms critical binding residues .
Q. What role do substituents on the benzothiazole ring play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer : LogP calculations (e.g., using MarvinSuite) and PAMPA assays evaluate lipophilicity and membrane permeability. Substituents like electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring enhance metabolic stability by reducing CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) coupled with LC-MS/MS quantify metabolic half-life modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
